3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
Overview
Description
3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a benzenesulfonamide core with various substituents that contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 3-chloro-4-methoxybenzenesulfonamide, followed by reduction to obtain the corresponding amine.
Acylation: The amine is then acylated with 2-(4-methyl-1-piperazinyl)-2-oxoethyl chloride under basic conditions to form the intermediate.
Substitution: Finally, the intermediate undergoes nucleophilic substitution with 2-phenylethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential antibacterial and antifungal properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide
- 3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
Uniqueness
The unique combination of substituents in this compound provides distinct chemical properties, such as enhanced lipophilicity and specific binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4S/c1-24-12-14-25(15-13-24)22(27)17-26(11-10-18-6-4-3-5-7-18)31(28,29)19-8-9-21(30-2)20(23)16-19/h3-9,16H,10-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPWQDRHOWSLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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